molecular formula C10H10N4 B14131821 [3,3'-Bipyridine]-2,6-diamine

[3,3'-Bipyridine]-2,6-diamine

Cat. No.: B14131821
M. Wt: 186.21 g/mol
InChI Key: MXUNFLOSHOPFDZ-UHFFFAOYSA-N
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Description

[3,3'-Bipyridine]-2,6-diamine (CAS 2369614-33-3) is a valuable bipyridine derivative supplied as a yellow to pale yellow solid with the molecular formula C10H10N4 and a molecular weight of 186.22 g/mol . This compound serves as a versatile organic building block in advanced chemical research. Its structure, featuring a 3,3'-bipyridine core functionalized with amine groups at the 2 and 6 positions, makes it an excellent precursor for the synthesis of complex ligands . The nucleophilic amine groups enable various chemical transformations, including amidation, alkylation, and condensation reactions, allowing researchers to create novel heterocyclic systems and functionalized aromatic compounds for applications in pharmaceuticals, functional dyes, and electronic materials . In materials science, this compound acts as a key intermediate for constructing sophisticated structures such as Covalent Organic Frameworks (COFs) . Its rigid bipyridine backbone and directional amine functionalities allow it to form strong covalent linkages, creating ordered porous materials with potential applications in gas storage, catalysis, and separation technologies . Furthermore, the compound's ability to coordinate with various metal ions makes it valuable in catalysis and materials science, where it can be used to develop tailored ligands that modify the electronic and steric environment around a metal center to optimize catalytic performance . For optimal stability, this product should be stored sealed in a dry environment at 4 to 8 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

3-pyridin-3-ylpyridine-2,6-diamine

InChI

InChI=1S/C10H10N4/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H4,11,12,14)

InChI Key

MXUNFLOSHOPFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)N)N

Origin of Product

United States

Coordination Chemistry of 3,3 Bipyridine 2,6 Diamine

Ligand Design and Potential Coordination Modes

The structure of [3,3'-Bipyridine]-2,6-diamine features a rigid bipyridine backbone, which provides a well-defined chelating unit, complemented by amino groups positioned at the 2 and 6 positions. This arrangement offers several potential modes of coordination with metal ions.

Bidentate Chelation of the Bipyridine Core

The 3,3'-bipyridine (B1266100) unit functions as a classic N,N-bidentate chelating ligand. The two nitrogen atoms of the pyridine (B92270) rings can coordinate to a single metal center, forming a stable five-membered chelate ring. This coordination mode is a fundamental characteristic of bipyridine-based ligands and is a primary driving force in the formation of its metal complexes. nih.govrsc.org This chelation significantly enhances the stability of the resulting complexes compared to monodentate pyridine ligands, an effect known as the chelate effect.

Role of Diamino Substituents as Additional Coordination Sites

The diamino substituents at the 2 and 6 positions introduce additional nitrogen donor atoms, transforming the ligand from a simple bidentate system into a potentially multidentate or bridging ligand. Unlike isomers such as 5,5'-diamino-2,2'-bipyridine where the amino groups are sterically hindered from coordinating to the same metal center as the bipyridine nitrogens and primarily participate in hydrogen bonding cmu.edu, the amino groups in the 2,6-positions are strategically located.

Studies on the related 2-aminopyridine (B139424) molecule have shown that it can form chelates through a bidentate coordination mode involving both the pyridine nitrogen and the exocyclic amine nitrogen atom. pvpcollegepatoda.org This suggests that the this compound ligand can act as a tridentate ligand, coordinating through one pyridine nitrogen, the adjacent pyridine nitrogen, and one of the amino groups. Furthermore, the presence of two such amino groups opens the possibility for the ligand to bridge two metal centers, with each amino group coordinating to a different metal, facilitating the formation of polynuclear structures.

Influence of Amino Group Position on Coordination Geometry

This potential for tridentate N,N,N-coordination can lead to specific geometries, such as meridional or facial arrangements, depending on the coordination preferences of the metal ion and the steric constraints imposed by other ligands in the coordination sphere. The ability of the ligand to adopt different coordination modes (bidentate, tridentate, or bridging) imparts significant flexibility, allowing for the construction of a wide array of complex architectures. In contrast, for isomers like 5,5'-diamino-2,2'-bipyridine, the remote location of the amino groups prevents chelation, limiting their role to influencing crystal packing through intermolecular hydrogen bonding. cmu.edu

Synthesis and Characterization of Metal Complexes

The versatile coordination behavior of this compound and its analogs allows for the synthesis of a wide range of metal complexes. These are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Mn, Fe, Ni, Cu, Zn, Ag, Cd, Ru, Pt, Re)

The robust chelating ability of the bipyridine core, supplemented by the additional donor sites of the amino groups, enables this compound to form stable complexes with a broad spectrum of transition metals. Research on analogous diamino-bipyridine and aminopyridine ligands has demonstrated the formation of complexes with metals such as manganese hhu.deias.ac.inmdpi.com, iron nih.govrsc.orgrsc.org, nickel researchgate.netresearchgate.netrsc.org, copper jocpr.comijcrcps.comresearchgate.net, zinc researchgate.netnih.govmdpi.comcore.ac.uk, silver sciencenet.cnscielo.org.zamdpi.com, cadmium cmu.edumdpi.comnih.gov, ruthenium pvpcollegepatoda.orgnih.govnih.govacs.orgmdpi.commdpi.com, and platinum. ias.ac.inrsc.orgresearchgate.netacs.org The resulting complexes exhibit diverse electronic and spectroscopic properties, which are highly dependent on the nature of the metal ion and the specific coordination environment.

The structural diversity of complexes formed with this compound and related ligands leads to both mononuclear and polynuclear assemblies.

Mononuclear Complexes : In the simplest case, one or more ligands coordinate to a single central metal ion. hhu.denih.govscielo.org.za For instance, three ligands can coordinate to an octahedral metal center, forming a complex such as [M(L)₃]ⁿ⁺. cmu.edu Alternatively, mixed-ligand complexes can be formed where this compound acts as one of the ligands in the metal's coordination sphere. mdpi.comias.ac.in

Polynuclear Assemblies : The presence of multiple donor sites, particularly the amino groups which can act as bridging points, facilitates the self-assembly of more complex polynuclear structures. rsc.org Dinuclear, trinuclear, and even larger assemblies can be formed where the ligand links multiple metal centers. mdpi.com This bridging can lead to the formation of discrete dimeric or trimeric molecules, or extend into one-, two-, or three-dimensional coordination polymers. cmu.edusciencenet.cnacs.org The final structure is often influenced by factors such as the metal-to-ligand ratio, the specific metal ion used, the counter-anion, and the crystallization conditions. cmu.edu

Table 1: Examples of Metal Complex Structures with Related Diamino/Bipyridine Ligands

Metal Ion Ligand System Structure Type Key Features
Mn(II) 2,2'-Bipyridine (B1663995) Mononuclear & Dinuclear Can form discrete mononuclear units or carboxylate-bridged dimers. hhu.de
Fe(II) Bis-bipyridine Dinuclear Ligand bridges two iron centers, influencing spin-crossover properties. rsc.org
Ni(II) 3,3'-Diamino-2,2'-bipyridine Mononuclear Forms a tris-chelate complex [Ni(L)₃]²⁺ with octahedral geometry. researchgate.net
Cu(II) 2,2'-Bipyridine Mononuclear Typically forms five- or six-coordinate complexes with varied geometries. researchgate.net
Zn(II) 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine Mononuclear Ligand acts as a bidentate chelate, forming a distorted octahedral complex. nih.gov
Ag(I) 2-amino-4-methylpyrimidine Polynuclear (1D, 2D, 3D) Forms coordination polymers; structure directed by counter-anions. sciencenet.cn
Cd(II) 5,5'-Diamino-2,2'-bipyridine Mononuclear & Polynuclear Forms tris-chelate complexes and halide-bridged polymers. cmu.edu
Ru(II) 2,2'-Bipyridine & Diamines Mononuclear Forms stable octahedral [Ru(bpy)₂(diamine)]²⁺ complexes. nih.govacs.org
Ligand Exchange Dynamics

No specific studies on the ligand exchange dynamics involving this compound complexes were found in the available literature. Research in this area would typically involve kinetic studies to determine the rates and mechanisms by which this compound is substituted by other ligands in a metal's coordination sphere.

Lanthanide and Actinide Coordination Chemistry

There is no available research detailing the coordination of this compound with lanthanide or actinide elements. Such studies would be valuable for understanding the electronic and structural properties of the resulting f-block element complexes.

Main Group Metal Adducts

Scientific literature does not currently contain reports on the formation or characterization of coordination adducts between this compound and main group metals.

Structural Elucidation of Coordination Compounds

X-ray Crystallography Studies of this compound Metal Complexes

No crystal structures of metal complexes containing the this compound ligand have been deposited in crystallographic databases or published in the scientific literature. X-ray crystallography would be essential to definitively determine the binding modes of the ligand and the precise geometries of its metal complexes.

Spectroscopic Characterization of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis)

Specific spectroscopic data (NMR, IR, UV-Vis) for metal complexes of this compound are not available.

NMR Spectroscopy: Would be used to probe the electronic environment of the ligand upon coordination, showing shifts in proton and carbon signals.

IR Spectroscopy: Would help identify the coordination of the pyridine nitrogen atoms and the amine groups by observing shifts in their respective vibrational frequencies.

UV-Vis Spectroscopy: Would provide information on the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands.

Solution-Phase Coordination Equilibria and Thermodynamics

There are no published studies on the solution-phase equilibria or the thermodynamics of complex formation between this compound and metal ions. This area of research would involve techniques such as potentiometric or spectrophotometric titrations to determine formation constants (log K) and thermodynamic parameters (ΔG, ΔH, ΔS) for the metal-ligand systems.

Supramolecular Chemistry and Self Assembly of 3,3 Bipyridine 2,6 Diamine Systems

Hydrogen Bonding Interactions Involving Amino Groups

The amino groups at the 2 and 6 positions of the [3,3'-Bipyridine]-2,6-diamine molecule are primary sites for hydrogen bonding. As hydrogen bond donors, the N-H groups can interact with suitable acceptor atoms, such as the nitrogen atoms of the pyridine (B92270) rings in neighboring molecules. In principle, these interactions can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Group Acceptor Group Type of Interaction
Amino (N-H) Pyridine Nitrogen (N) Intermolecular N-H···N
Amino (N-H) Amino Nitrogen (N) Intermolecular N-H···N

π-π Stacking Interactions of Bipyridine Moieties

The aromatic bipyridine core of this compound is expected to participate in π-π stacking interactions. These non-covalent interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. Such stacking can significantly influence the solid-state structure and the electronic properties of the material. The geometry of the stacking (e.g., face-to-face or offset) would depend on the electronic distribution within the bipyridine system, which is in turn influenced by the amino substituents.

While specific crystallographic data for this compound that would confirm the nature and extent of π-π stacking are not available, this type of interaction is a well-documented feature in the crystal structures of many bipyridine derivatives and their metal complexes. cmu.edunih.gov For example, in complexes of 5,5'-diamino-2,2'-bipyridine, π-π stacking of the bipyridine rings plays a crucial role in the intermolecular arrangement. cmu.edu

Metal-Directed Self-Assembly Architectures

The bipyridine unit is a classic chelating ligand in coordination chemistry. The two nitrogen atoms of the pyridine rings can coordinate to a single metal center, making this compound a potentially valuable building block (or "tecton") for constructing complex supramolecular structures through metal-directed self-assembly.

The geometric arrangement of the nitrogen atoms in this compound makes it a candidate for the construction of discrete, closed structures like molecular squares or cages. In a typical strategy, a ligand with a defined angle is combined with a metal ion that provides the corners of a polygon. For instance, combining a linear bipyridine-based ligand with a metal complex that enforces a 90-degree coordination angle (such as certain Pd(II) or Pt(II) species) can lead to the spontaneous formation of a molecular square.

There are no specific reports in the surveyed literature on the use of this compound to form such discrete molecular assemblies.

A review of the current literature did not identify any coordination polymers or MOFs constructed using this compound as the primary organic linker.

Templated Assembly Strategies

Templated synthesis is a powerful strategy in supramolecular chemistry where the presence of a specific ion or molecule (the template) directs the formation of a host structure around it that would not form, or would form in low yield, in its absence. Cation or anion binding within a forming macrocycle or cage can overcome the entropic penalty of assembly.

No studies describing templated assembly strategies involving this compound were found in the scientific literature.

Investigation of Non-Covalent Interactions in Solid and Solution States

Detailed experimental or computational investigations focused on the non-covalent interactions of this compound in either the solid or solution phase have not been reported in the available literature. Such studies would be essential to fully understand and exploit the supramolecular properties of this compound.

Catalytic Applications of 3,3 Bipyridine 2,6 Diamine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the molecular catalytic species. Bipyridine ligands are workhorses in this domain, particularly in transition metal catalysis.

Transition Metal Catalysis (e.g., Cross-Coupling Reactions, Asymmetric Catalysis)

Metal complexes of bipyridine derivatives are renowned for their efficacy in a multitude of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. The electronic properties of the bipyridine ligand can be fine-tuned by substituents, which in turn influences the catalytic activity of the metal center. The amino groups in [3,3'-Bipyridine]-2,6-diamine could potentially enhance the electron-donating ability of the ligand, thereby influencing the oxidative addition and reductive elimination steps in the catalytic cycle.

In the realm of asymmetric catalysis, chiral diamines are a critical class of ligands for achieving high enantioselectivity. While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral derivatives. The introduction of chirality, for instance, through the modification of the amino groups, could lead to novel catalysts for asymmetric transformations such as hydrogenation, hydrosilylation, and aldol (B89426) reactions. Research on other chiral diamine ligands has demonstrated their ability to create a chiral environment around the metal center, effectively discriminating between enantiotopic faces of a prochiral substrate.

Table 1: Representative Transition Metal-Catalyzed Reactions with Bipyridine/Diamine Ligands

Reaction Type Catalyst/Ligand System (Analogous) Substrate Product Yield (%) ee (%) Reference
Suzuki-Miyaura Coupling Pd(OAc)₂ / Substituted Bipyridine Aryl halide, Arylboronic acid Biaryl >90 N/A acs.orgmdpi.com

Organic Transformations Mediated by Ligand-Substrate Interactions

The amino groups of this compound can potentially participate directly in catalytic transformations through hydrogen bonding interactions with substrates. Such non-covalent interactions can play a crucial role in substrate activation and orientation, leading to enhanced reactivity and selectivity. For instance, in reactions involving polar substrates, the amino groups could act as hydrogen bond donors, stabilizing transition states and directing the stereochemical outcome. This mode of action is a key feature of many organocatalysts and bifunctional metal catalysts.

Heterogeneous Catalysis

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant effort has been devoted to the immobilization of molecular catalysts on solid supports.

Immobilization of this compound Metal Complexes on Solid Supports

The amino functionalities of this compound provide convenient handles for covalent attachment to a variety of solid supports, including silica, polymers, and carbon materials. nih.govresearchgate.net This immobilization can be achieved through reactions of the amino groups with appropriate functional groups on the support surface. The resulting heterogeneous catalysts would combine the high activity of the molecular metal complex with the practical advantages of a solid catalyst. Furthermore, the porous nature of many supports can introduce beneficial confinement effects, influencing the selectivity of the catalytic reactions. Metal-Organic Frameworks (MOFs) represent another promising platform for the heterogenization of this compound-based catalysts, where the ligand could be incorporated as a building block of the framework itself.

Performance in Flow Reactors

Continuous flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. goflow.at Heterogeneous catalysts derived from immobilized this compound complexes are particularly well-suited for use in packed-bed flow reactors. In such a setup, the reactants are continuously passed over the solid catalyst bed, allowing for efficient conversion and straightforward product separation. The stability and reusability of the immobilized catalyst under flow conditions would be critical parameters for practical applications.

Electrocatalysis and Photocatalysis

Bipyridine-based metal complexes are central to the fields of electrocatalysis and photocatalysis, particularly for energy-related applications such as carbon dioxide reduction and water splitting.

The redox properties of metal complexes, which are crucial for their electro- and photocatalytic activity, are strongly influenced by the coordinated ligands. The electron-donating amino groups in this compound would be expected to modulate the redox potentials of its metal complexes. In the context of CO₂ reduction, such complexes could potentially facilitate the multi-electron transfer processes required to convert CO₂ into valuable products like carbon monoxide or formic acid. acs.org

In photocatalysis, bipyridine ligands are often employed in photosensitizers, such as ruthenium(II) tris(bipyridine), which can absorb light and initiate electron transfer reactions. rsc.orgresearchgate.netfrontiersin.org Metal complexes of this compound could potentially serve as either the photosensitizer or the catalyst in such systems. The amino groups might also play a role in proton-coupled electron transfer steps, which are often crucial in photocatalytic cycles for reactions like hydrogen evolution from water.

Table 2: Potential Electro- and Photocatalytic Applications

Application Catalyst System (Analogous) Process Key Performance Metric Reference
CO₂ Reduction Mn(bpy-R)(CO)₃Br Electrocatalysis Turnover Frequency acs.org
Hydrogen Evolution Ni(II)-Diamine Complex Photocatalysis Turnover Number researchgate.net

Note: This table showcases the performance of analogous systems to highlight the potential of this compound in these applications, pending specific experimental investigation.

Redox-Driven Transformations

There is currently no specific research data available on the application of this compound or its metal complexes in catalyzing redox-driven transformations. The field of redox catalysis frequently employs metal complexes with nitrogen-containing ligands to facilitate electron transfer processes. The redox potential of such complexes, a critical factor in their catalytic efficacy, is known to be sensitive to the electronic nature of the ligands. The presence of amino groups, as in this compound, would be expected to donate electron density to the bipyridine system, thereby modulating the redox properties of the corresponding metal complexes. However, without experimental or theoretical studies, any potential catalytic activity in this area remains speculative.

Light-Harvesting and Energy Transfer Processes

Similarly, there is a lack of specific information regarding the use of this compound and its metal complexes in light-harvesting and energy transfer processes. Bipyridine complexes, particularly those of ruthenium and iridium, are benchmark systems in the study of photophysics and photochemistry due to their characteristic metal-to-ligand charge transfer (MLCT) transitions. These properties are fundamental to their application in areas such as dye-sensitized solar cells and photoredox catalysis. The amino substituents on the this compound ligand would likely influence the energy levels of the molecular orbitals involved in photoexcitation and subsequent energy or electron transfer processes. Nevertheless, in the absence of dedicated photophysical studies, no data on parameters such as absorption and emission spectra, excited-state lifetimes, or quantum yields for complexes of this specific ligand can be provided.

Photophysical Properties and Optoelectronic Applications

Ligand-Centered Electronic Transitions (e.g., π→π, n→π transitions)**

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) States in Complexes

The formation of metal complexes with [3,3'-Bipyridine]-2,6-diamine could potentially lead to the emergence of Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) states, which are crucial for many optoelectronic applications. In general, bipyridine ligands are excellent π-acceptors, facilitating MLCT transitions where an electron is excited from a metal d-orbital to a π* orbital of the ligand. The amino groups on the this compound ligand would increase the electron density on the bipyridine framework, which could influence the energy of the π* orbitals and, consequently, the energy of the MLCT transitions. Conversely, the presence of the lone pairs on the amino groups could also allow for LMCT transitions with suitable metal ions. However, there is a lack of specific studies on the synthesis and characterization of metal complexes with this ligand that would detail these charge-transfer states.

Fluorescence and Luminescence Characteristics of this compound and its Complexes

The fluorescence and luminescence properties of this compound, both as a free ligand and in its metal complexes, are not well-documented. The intrinsic fluorescence of the free ligand would be dependent on the nature of its lowest excited state and the efficiency of non-radiative decay pathways.

Influence of Metal Ion Binding on Emission Properties

The coordination of metal ions to this compound would be expected to significantly modulate its emission properties. Metal binding can enhance fluorescence through chelation-enhanced fluorescence (CHEF) by increasing the rigidity of the molecule and reducing vibrational quenching. Conversely, coordination to paramagnetic metal ions could lead to fluorescence quenching. The specific effects would depend on the nature of the metal ion, the coordination geometry, and the resulting electronic structure of the complex. Without experimental data, the influence of metal ion binding remains speculative.

Development of Fluorescent Probes and Sensors based on this compound

The development of fluorescent probes and sensors based on this compound has not been reported in the available literature. In principle, the diamino-bipyridine scaffold could serve as a recognition site for specific analytes, with the binding event being transduced into a change in fluorescence intensity or wavelength. The amino groups could act as hydrogen bond donors or binding sites for metal ions, making it a potentially versatile platform for sensor design. However, the synthesis and application of such probes have yet to be explored.

Photochemical Reactivity and Stability Considerations

Information regarding the photochemical reactivity and stability of this compound is also limited. For any potential application in optoelectronic devices or as fluorescent probes, understanding the compound's stability under irradiation is critical to ensure long-term performance and reliability. Studies on its degradation pathways and quantum yields of decomposition would be necessary.

Computational and Theoretical Studies on 3,3 Bipyridine 2,6 Diamine

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Density Functional Theory (DFT) is a common computational method used to probe the electronic landscape of molecules like [3,3'-Bipyridine]-2,6-diamine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and the kinetic stability of the molecule.

For a molecule like this compound, the HOMO is expected to be delocalized over the π-systems of the pyridine (B92270) rings and the lone pairs of the amino groups. The nitrogen atoms of the amino groups, being strong electron-donating groups, will significantly raise the energy of the HOMO. The LUMO, on the other hand, is anticipated to be distributed over the π*-orbitals of the bipyridine framework. The presence of the amino groups is expected to have a less pronounced effect on the LUMO energy.

Theoretical studies on related amino-substituted pyridines and bipyridines support these general observations. For instance, DFT calculations on 2,6-diaminopyridine (B39239) show that the amino substituents significantly raise the HOMO energy level, leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine. This smaller gap suggests a higher reactivity and a greater propensity for electronic transitions at lower energies.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.78-0.546.24
2,6-Diaminopyridine-5.25-0.215.04
This compound (Predicted)Approx. -5.1 to -5.3Approx. -0.6 to -0.8Approx. 4.3 to 4.7

Note: The values for pyridine and 2,6-diaminopyridine are based on published computational studies. The values for this compound are predicted based on the expected electronic effects of the combined functionalities and are illustrative.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its function, particularly in the context of metal coordination and supramolecular assembly. Geometry optimization using computational methods like DFT allows for the determination of the most stable conformation of the molecule.

A key structural feature of bipyridines is the dihedral angle between the two pyridine rings. This angle is a result of the balance between the steric repulsion of the ortho-hydrogens and the electronic effects that favor planarity to maximize π-conjugation. In the case of this compound, the amino groups in the 2 and 6 positions introduce additional steric bulk and the potential for intramolecular hydrogen bonding.

Computational studies on substituted bipyridines have shown that the dihedral angle can vary significantly. For this compound, it is likely that the molecule adopts a non-planar conformation in the gas phase to minimize steric clashes between the amino groups and the adjacent pyridine ring. The presence of intramolecular hydrogen bonds between the amino hydrogens and the nitrogen atoms of the pyridine rings could influence the conformational preference, potentially favoring a more planar arrangement.

Table 2: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C-C (inter-ring) bond length~1.48 Å
Dihedral angle (N-C-C-N)20-40° (gas phase)
C-N (amino) bond length~1.38 Å

Note: These are predicted values based on computational studies of similar bipyridine systems and are subject to the specific computational method and basis set used.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the bipyridine framework and n-π* transitions involving the nitrogen lone pairs. The amino groups, as strong auxochromes, are expected to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted 3,3'-bipyridine (B1266100).

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations can aid in the assignment of experimental NMR spectra. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with the protons on the substituted rings being influenced by the electron-donating amino groups. The amino protons would likely appear as a broad singlet.

IR Spectroscopy: The vibrational frequencies of a molecule can be computed, and the resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations. For this compound, the calculated IR spectrum would show characteristic bands for N-H stretching of the amino groups, C=C and C=N stretching of the pyridine rings, and various C-H bending modes.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Features
UV-Vis λmax ~280-320 nm (π-π* transitions)
¹H NMR Aromatic protons: δ 6.5-8.5 ppm; Amino protons: δ 4.0-5.0 ppm
¹³C NMR Aromatic carbons: δ 100-160 ppm
IR N-H stretch: ~3300-3500 cm⁻¹; Aromatic C=C/C=N stretch: ~1400-1600 cm⁻¹

Note: These are approximate predictions based on computational studies of related compounds.

Reaction Mechanism Elucidation in Synthesis and Catalysis

Computational studies can provide detailed insights into the mechanisms of chemical reactions, including the synthesis of complex molecules and their application in catalysis. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a deeper understanding of reaction pathways and kinetics.

To date, there is a limited number of published computational studies specifically detailing the reaction mechanisms for the synthesis of this compound. Such studies could, for example, investigate the transition states and intermediates in metal-catalyzed cross-coupling reactions used to form the bipyridine backbone.

In the realm of catalysis, where bipyridine ligands are ubiquitous, computational studies could be employed to understand how this compound coordinates to a metal center and how the electronic and steric properties of the ligand influence the catalytic cycle of a given reaction. The amino groups could play a significant role in modulating the catalytic activity through electronic effects or by participating in hydrogen bonding with substrates or intermediates. This remains an area with significant potential for future computational research.

Molecular Dynamics Simulations of Supramolecular Assemblies

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide valuable insights into its role in the formation of supramolecular assemblies.

Bipyridine-based molecules are well-known building blocks for constructing a variety of supramolecular structures, including helicates, coordination polymers, and molecular cages. The ability of the pyridine nitrogens to coordinate to metal ions and the potential for hydrogen bonding and π-π stacking interactions make them versatile components in supramolecular chemistry.

MD simulations could be used to model the self-assembly of this compound molecules in the presence of metal ions. Such simulations could reveal the preferred coordination geometries, the dynamics of the assembly process, and the stability of the resulting supramolecular architectures. The amino groups could play a crucial role in directing the assembly through hydrogen bonding, leading to the formation of specific and well-defined structures. While specific MD simulation studies on this compound are not yet widely reported, the principles established from simulations of other bipyridine-containing supramolecular systems suggest that this would be a fruitful area of investigation.

Advanced Materials Science Applications Derived from 3,3 Bipyridine 2,6 Diamine

Integration into Functional Polymers and Frameworks

The bifunctional nature of [3,3'-Bipyridine]-2,6-diamine, possessing both nucleophilic amine groups and metal-coordinating nitrogen atoms, makes it a highly attractive monomer for the synthesis of advanced polymers and porous frameworks. The amino groups can readily participate in polymerization reactions, such as polycondensation, to form stable amide or imine linkages. researchgate.net

This reactivity allows for its integration into various polymeric architectures, including:

Porous Organic Polymers (POPs): The rigid bipyridine unit can impart thermal stability and defined porosity to the resulting polymer network.

Covalent Organic Frameworks (COFs): As a linker molecule, it can be combined with other organic building blocks to construct crystalline, porous frameworks. mdpi.com While numerous COFs have been synthesized using other isomers like 5,5'-diamino-2,2'-bipyridine nih.govmdpi.com, the specific use of this compound offers a different geometric vector for framework construction, potentially leading to novel topologies and properties. These materials are promising for applications in gas storage and separation. nih.govsemanticscholar.org

Metal-Organic Frameworks (MOFs): The bipyridine core can coordinate with metal ions to form MOFs. In this context, the diamine functionality could either remain uncoordinated to line the pores of the framework, providing sites for post-synthetic modification, or participate in secondary bonding interactions like hydrogen bonding to stabilize the structure.

The incorporation of the bipyridine moiety directly into the polymer backbone or framework structure provides built-in metal coordination sites, enabling the creation of materials with tailored catalytic, sensing, or photophysical properties. mdpi.com

Development of Smart Materials (e.g., Photoswitchable Spin-Crossover Compounds)

"Smart materials" are materials that respond to external stimuli such as light, temperature, or pH, and are a significant area of modern materials research. nih.govacs.org The bipyridine ligand is a cornerstone in the chemistry of spin-crossover (SCO) complexes, particularly with iron(II). SCO compounds can switch between a low-spin (LS) and a high-spin (HS) state when subjected to an external stimulus, leading to changes in their magnetic and optical properties. mdpi.com

Light-induced SCO, or the Light-Induced Excited Spin-State Trapping (LIESST) effect, is of particular interest for developing photoswitchable materials. rsc.org Research has demonstrated photomagnetic properties in Fe(II) complexes with ligands that are structurally related to this compound, such as 6-(3,5-diamino-2,4,6-triazinyl)-2,2′-bipyridine. rsc.org The electronic properties of the bipyridine ligand, which can be tuned by substituents like amino groups, play a crucial role in determining the spin-state transition temperature and photoswitching capabilities of the resulting metal complex. The ultrafast photochemical mechanism of spin crossover in the parent [Fe(2,2'-bipyridine)3] complex involves transitions through metal-ligand charge transfer (MLCT) states. chemrxiv.org

By forming complexes with suitable metal ions like Fe(II), this compound could be utilized to create new SCO materials. The amino groups could further be used to integrate these SCO complexes into polymeric matrices or onto surfaces, paving the way for the development of light-responsive sensors, memory devices, and actuators.

Applications in Sensors and Biosensors (e.g., Metal Ion Sensing)

The 2,2'-bipyridine (B1663995) unit is a classic bidentate chelating ligand renowned for its strong and selective binding to a wide range of metal ions. This property makes it an excellent functional core for chemosensors. When a bipyridine-containing molecule binds to a metal ion, it can lead to a detectable change in its photophysical properties, such as a shift in absorption or fluorescence emission, or a change in color (colorimetric sensing). acs.org

Derivatives of bipyridine have been successfully employed as fluorescent sensors for various metal ions. The selectivity and sensitivity of these sensors can be finely tuned by modifying the bipyridine structure with different functional groups. For instance, rhodamine-based pyridine (B92270) derivatives have been developed for sensing specific metal ions like Fe³⁺ and Al³⁺. acs.orgacs.org The general principle often involves the metal-ion chelation inducing a structural change in the sensor molecule that "switches on" or "switches off" its fluorescence. acs.org

This compound is well-suited for this application due to:

Strong Metal Chelation: The bipyridine core provides a robust binding site for target metal ions.

Tunable Properties: The amino groups can influence the electronic properties of the bipyridine system, potentially enhancing the optical response upon metal binding.

Immobilization Capability: The diamine functionality allows the sensor molecule to be covalently attached to solid supports, such as glass slides, nanoparticles, or polymer films, which is crucial for the development of practical biosensing devices. nih.gov

While specific studies detailing this compound as a sensor are not widely reported, its structural features strongly suggest its potential for creating selective and sensitive colorimetric or fluorescent chemosensors for environmental monitoring and biological diagnostics.

Role in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Solar Cells)

Bipyridine-based compounds are of paramount importance in the field of optoelectronics. mdpi.comanu.edu.au They are widely used as ligands in metal complexes that serve as emitters in Organic Light-Emitting Diodes (OLEDs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs).

Organic Light-Emitting Diodes (OLEDs): Iridium(III) and other heavy metal complexes containing substituted bipyridine ligands are highly efficient phosphorescent emitters, particularly for blue OLEDs. rsc.org The bipyridine ligands contribute to the stability and desirable photophysical properties of the complex, such as high quantum yields and tunable emission colors. Furthermore, bipyridine derivatives have been developed as electron-transport materials (ETMs) in OLEDs, facilitating efficient charge transport and injection. rsc.org The introduction of specific functional groups can promote favorable molecular orientations in thin films, enhancing device performance. rsc.org

Solar Cells: In the realm of photovoltaics, ruthenium-bipyridine complexes have been the canonical dyes in DSSCs for decades. More recently, the principles of molecular design involving bipyridine ligands have been applied to perovskite solar cells, where they can be part of hole-transporting materials or used to modify interfaces for improved efficiency and stability.

The this compound molecule can serve as a versatile ligand for creating novel metal complexes for optoelectronic applications. academie-sciences.frnih.gov The amino groups offer a route to modify the electronic characteristics of the ligand, thereby tuning the emission color and efficiency of the resulting complexes. They also provide anchor points for attaching the functional complex to other components within a device.

Surface Chemistry and Thin Film Deposition utilizing this compound

The ability to control the chemistry of surfaces is fundamental to many advanced technologies, from electronics to biocompatible materials. Molecules capable of forming well-ordered thin films or self-assembled monolayers (SAMs) are critical in this regard. mdpi.com The structure of this compound makes it a candidate for surface modification applications.

The two amino groups can serve as anchoring points to bind the molecule to various substrates. For example, they could react with surface functional groups like carboxylic acids or epoxides to form stable covalent bonds. This would orient the bipyridine unit away from the surface, making it available for subsequent coordination with metal ions or for directing the assembly of further layers of material.

This approach could be used to:

Create Functionalized Surfaces: Generate surfaces with a high density of metal-chelating sites for applications in catalysis or sensing.

Fabricate Thin Films: Use layer-by-layer assembly techniques, where the diamine is used to build up multilayered films with precise control over thickness and composition.

Form Self-Assembled Monolayers (SAMs): While typically achieved with thiol or silane (B1218182) groups, the diamine functionality could be used to form organized monolayers on specific substrates, serving as redox-active switching elements or robust molecular wires. nih.gov

The ability to deposit this compound and its derivatives as thin films is also crucial for its integration into the optoelectronic devices discussed previously, where performance is highly dependent on the quality and morphology of the deposited layers.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivatives and Analogues of [3,3'-Bipyridine]-2,6-diamine

The functionalization of the this compound core is a promising avenue for tailoring its properties for specific applications. Future synthetic endeavors could focus on several key strategies:

Modification of the Amino Groups: The reactivity of the amino groups allows for the introduction of a wide array of functional moieties. For instance, acylation or alkylation can be employed to introduce chiral auxiliaries for applications in asymmetric catalysis or to append photoactive groups for light-harvesting applications. The synthesis of novel dihydroxamic acid derivatives, for example, could lead to new chelating agents with enhanced metal-binding affinities. scielo.br

Substitution on the Pyridine (B92270) Rings: Introducing various substituents onto the pyridine rings can modulate the electronic properties of the bipyridine system. Electron-donating groups would enhance the ligand's electron-donating ability, while electron-withdrawing groups would make it a better electron acceptor. This tunability is crucial for applications in catalysis and materials science. For instance, the synthesis of dinitro and dioxo derivatives has been reported as a route to new bipyridine compounds. researchgate.net

Development of Analogues with Different Linkages: Exploring analogues where the two pyridine rings are connected by different linkers or at different positions could lead to ligands with novel coordination geometries and properties.

A variety of synthetic methods, including Ullman reactions and modern cross-coupling techniques like Suzuki and Stille couplings, can be employed to create a diverse library of derivatives. researchgate.netmdpi.com The development of more efficient and practical synthetic routes to key precursors will be crucial for advancing this area of research. scielo.br

Table 1: Potential Synthetic Modifications of this compound and Their Targeted Applications

Modification SiteSynthetic StrategyPotential Functional GroupsTargeted Application
Amino GroupsAcylation, Alkylation, Schiff base condensationChiral auxiliaries, Photoactive moieties, Extended conjugated systemsAsymmetric catalysis, Light-harvesting, Molecular electronics
Pyridine RingsNucleophilic aromatic substitution, Cross-coupling reactionsElectron-donating/withdrawing groups, Halogens, Alkyl/Aryl groupsTuning electronic properties for catalysis and materials science
Bipyridine CoreVariation of linkage between pyridine ringsDifferent linker lengths and rigiditiesNovel coordination geometries, Supramolecular chemistry

Exploration of New Catalytic Transformations and Methodologies

The ability of this compound and its derivatives to form stable complexes with a variety of transition metals makes them attractive ligands for catalysis. mdpi.com Future research should explore their application in a broader range of catalytic transformations.

Asymmetric Catalysis: Chiral derivatives of this compound can be utilized as ligands in asymmetric catalysis. For example, ruthenium(II) complexes bearing chiral diamine ligands have shown promise in the asymmetric transfer hydrogenation of ketones. rsc.org Further exploration of these catalysts for other asymmetric transformations, such as C-C bond-forming reactions, is warranted. The design of pluripotent chiral diamine catalysts that are effective in both aqueous and organic solvents is a particularly promising direction. chemrxiv.org

Oxidation and Reduction Catalysis: The redox-active nature of bipyridine ligands suggests that their metal complexes could be effective catalysts for oxidation and reduction reactions. This includes areas such as water splitting, CO2 reduction, and selective organic transformations.

C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern chemistry. Metal complexes of this compound could be designed to facilitate such reactions, offering more efficient and atom-economical synthetic routes. A two-step protocol for preparing 1,2-diamines has been developed based on sulfamate (B1201201) ester C-H amination. nih.gov

Advanced Supramolecular Architectures with Tunable Properties

The directional hydrogen bonding capabilities of the amino groups, combined with the coordinating ability of the bipyridine core, make this compound an excellent candidate for the construction of complex supramolecular assemblies. smolecule.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: This compound can serve as a versatile linker in the synthesis of MOFs and coordination polymers. The resulting materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity. The formation of multidimensional networks through hydrogen bonding has been observed in metal complexes of 5,5'-diamino-2,2'-bipyridine. cmu.edu

Self-Assembled Monolayers and Thin Films: Derivatives of this compound could be designed to self-assemble on surfaces, forming ordered monolayers with potential applications in molecular electronics and sensing.

Cryptands and Cages: The synthesis of C3-symmetric cryptands incorporating pyridine units in their bridges has been reported, demonstrating the potential for creating complex host-guest systems. mdpi.com Future work could focus on designing cryptands and molecular cages based on this compound for selective ion recognition and transport. The association of such molecules can be driven by C-H---π and π---π stacking interactions. mdpi.comnih.gov

Table 2: Examples of Supramolecular Structures Incorporating Bipyridine Diamine Derivatives

Supramolecular ArchitectureKey InteractionsPotential Applications
Metal-Organic Frameworks (MOFs)Coordination bonds, Hydrogen bondsGas storage and separation, Catalysis
Coordination PolymersCoordination bonds, π-π stackingLuminescent materials, Sensors
Self-Assembled MonolayersSurface adsorption, Intermolecular interactionsMolecular electronics, Sensing
Cryptands and Molecular CagesCovalent synthesis, Host-guest interactionsIon recognition and transport, Catalysis

Integration into Hybrid Materials and Nanostructures for Enhanced Functionality

The incorporation of this compound and its derivatives into hybrid materials and nanostructures can lead to synergistic effects and enhanced functionalities.

Polymer-Based Materials: The diamine functionality allows for its use as a monomer in the synthesis of polymers such as polyimides. A pyridine-containing diamine has been used to prepare polyimides and polyimide/hexagonal boron nitride composite films with good thermal stability and mechanical properties. researchgate.net

Functionalized Nanoparticles: The compound can be used to functionalize the surface of nanoparticles (e.g., gold, silica), imparting new properties and enabling their use in applications such as targeted drug delivery and bioimaging.

Hybrid Perovskites: Bipyridine-based ligands are being explored for their potential to improve the stability and performance of perovskite solar cells. Derivatives of this compound could be integrated into these materials to passivate defects and enhance charge transport.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced spectroscopic and computational methods will play a key role in this endeavor.

Advanced Spectroscopic Techniques: Techniques such as solid-state NMR and circular dichroism (CD) spectroscopy can provide detailed insights into the structure and dynamics of supramolecular assemblies in both the solid state and solution. rsc.org The photophysical properties of metal complexes can be studied using electronic absorption and emission spectrometry to understand their potential as probes or sensors. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction is an indispensable tool for determining the precise three-dimensional structure of the compound, its derivatives, and their metal complexes. nih.gov This information is vital for understanding their coordination chemistry and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, spectroscopic properties, and reactivity of these molecules. researchgate.net Such calculations can guide the design of new derivatives with desired properties and provide a deeper understanding of reaction mechanisms. The combination of spectroscopic and computational studies is powerful for elucidating the electronic structures of metal complexes. acs.orgacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.